(Isopentylsulfonyl)methyl cyanide
Description
(Isopentylsulfonyl)methyl cyanide is an organosulfur compound characterized by an isopentylsulfonyl group (–SO₂–C₅H₁₁) attached to a methyl cyanide (–CH₂–CN) moiety. The isopentyl chain enhances lipophilicity, which may influence solubility and biological membrane permeability compared to shorter-chain analogs.
Properties
IUPAC Name |
2-(3-methylbutylsulfonyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)3-5-11(9,10)6-4-8/h7H,3,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZISTIKYRCTLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Isopentylsulfonyl)methyl cyanide can be synthesized through several methods. One common approach involves the reaction of isopentylsulfonyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction can be represented as follows:
Isopentylsulfonyl chloride+Sodium cyanide→(Isopentylsulfonyl)methyl cyanide+Sodium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Isopentylsulfonyl)methyl cyanide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The cyanide group can participate in nucleophilic substitution reactions to form a variety of functionalized compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the cyanide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Functionalized compounds such as amides, esters, or thioethers.
Scientific Research Applications
Chemistry
(Isopentylsulfonyl)methyl cyanide is used as a building block in organic synthesis
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism by which (isopentylsulfonyl)methyl cyanide exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the cyanide group acts as a nucleophile, attacking electrophilic centers in other molecules. The sulfonyl group can stabilize intermediates and transition states, facilitating various transformations.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Accessibility : The isopentylsulfonyl group may complicate synthesis due to steric effects, whereas aromatic sulfonamides (C F5–C F7) are typically synthesized via sulfonation of aromatic amines .
- Stability : The cyanide group’s susceptibility to hydrolysis contrasts with the hydrolytic stability of amides in C F5–C F6.
- Toxicity : Cyanide release could pose risks akin to those observed in clinical cases where plasma cyanide levels exceeding 3 μmol/L correlated with tolerance development .
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